N3-PEG3-CH2CH2-Boc

描述

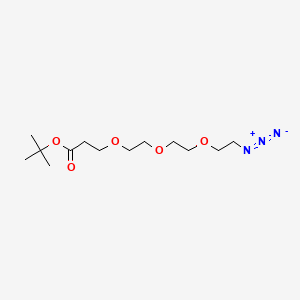

Structure

3D Structure

属性

IUPAC Name |

tert-butyl 3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N3O5/c1-13(2,3)21-12(17)4-6-18-8-10-20-11-9-19-7-5-15-16-14/h4-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUSLQIYNPWASRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N3-PEG3-CH2CH2-Boc: Properties and Protocols for Advanced Bioconjugation

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

N3-PEG3-CH2CH2-Boc, systematically named tert-butyl (2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)carbamate, is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, drug delivery, and nanotechnology. Its unique architecture, featuring a terminal azide (B81097) group, a polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected amine, provides a versatile platform for the precise assembly of complex biomolecular constructs. This guide details the core chemical properties, experimental protocols, and key applications of this linker, with a focus on its role in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

The molecule's structure is defined by two key functional ends separated by a hydrophilic PEG spacer. The azide (N₃) group allows for highly specific covalent bond formation with alkyne-containing molecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) "click chemistry".[1][2][3] The other end features a primary amine protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under many conditions but can be efficiently removed using strong acid to reveal a reactive amine, which can then be conjugated to proteins, peptides, or other molecules.[4][5][6] The three-unit PEG spacer enhances aqueous solubility and provides spatial separation between the conjugated moieties, which is often critical for maintaining biological activity.[7][8]

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These values are compiled from various chemical suppliers and public databases.

| Property | Value | Reference(s) |

| Systematic Name | tert-butyl (2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)carbamate | [9] |

| Synonyms | Boc-NH-PEG3-Azide, Azido-PEG3-Amine (Boc protected), t-Boc-N-Amido-PEG3-Azide | [10][11] |

| CAS Number | 252881-73-5, 642091-68-7 (isomer/related compound) | [11][12] |

| Molecular Formula | C₁₃H₂₆N₄O₅ | [9] |

| Molecular Weight | 318.37 g/mol (some sources list ~303.36 g/mol ) | [11] |

| Appearance | Powder, liquid, or colorless viscous liquid | [9][13] |

| Purity | Typically ≥95% | [11] |

| Solubility | Soluble in water, Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), Dimethylformamide (DMF) | [14] |

| Storage Conditions | Store at -20°C in a dry, dark place under an inert atmosphere. Containers should be kept tightly sealed to prevent leakage. | [15][16] |

Key Applications in Drug Development

The bifunctional nature of this compound makes it a valuable tool for linking different molecular components. Its most prominent applications are in the construction of ADCs and PROTACs.

-

PROTAC Synthesis : PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation.[1][7] This linker can connect a ligand for the target protein to a ligand for an E3 ligase. The PEG chain's length and flexibility are critical for optimizing the formation and stability of the ternary complex between the target, the PROTAC, and the ligase.[7][17]

-

Antibody-Drug Conjugate (ADC) Synthesis : In ADCs, a cytotoxic drug is linked to an antibody that targets a specific antigen on cancer cells.[2] this compound can be used to attach the drug payload to the antibody, often utilizing click chemistry for a stable and specific conjugation.[1][18]

-

Bioconjugation and Surface Modification : Beyond ADCs and PROTACs, this linker is used for general bioconjugation, such as labeling proteins, modifying surfaces for cell culture, and developing diagnostic tools.[8][10]

Experimental Protocols

Successful use of this compound requires precise control over two primary reaction types: the deprotection of the Boc group and the subsequent click chemistry reaction.

Boc Group Deprotection

The removal of the Boc protecting group is achieved via acidolysis, typically using trifluoroacetic acid (TFA), to yield the free primary amine as a TFA salt.[4][19]

Materials:

-

Boc-protected PEG linker (this compound)

-

Anhydrous Dichloromethane (DCM)[4]

-

Trifluoroacetic acid (TFA)[4]

-

Triisopropylsilane (TIS) (optional scavenger)[20]

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for neutralization)[20]

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator

Protocol:

-

Dissolve the Boc-protected PEG linker in anhydrous DCM (0.1-0.2 M concentration) in a round-bottom flask.[20]

-

Cool the solution to 0°C using an ice bath.[4]

-

Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[21] If the substrate is sensitive to cationic side reactions, add a scavenger like TIS (2.5-5% v/v).[20]

-

Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[4]

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[20]

-

Upon completion, remove the DCM and excess TFA by concentrating the mixture under reduced pressure using a rotary evaporator. Co-evaporation with toluene (B28343) (x3) can help remove residual TFA.[20]

-

The resulting amine TFA salt can often be used directly. For neutralization to the free amine, dissolve the residue in a suitable organic solvent, wash with saturated NaHCO₃ solution, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.[20]

Table of Typical Boc Deprotection Conditions:

| Reagent System | Time (min) | Purity (%) | Notes | Reference(s) |

| 50% TFA in DCM | 30 | >95 | Standard, highly effective conditions. | [4] |

| 4M HCl in Dioxane | 60 | >95 | An alternative strong acid system. | [4][20] |

digraph "Boc_Deprotection_Workflow" { graph [fontname="Arial", fontsize=10, splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];start [label="Dissolve Boc-Linker\nin anhydrous DCM", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="Cool to 0°C"]; step2 [label="Add 20-50% TFA\n(Optional: Scavenger)"]; step3 [label="Stir (0°C to RT)\n1-2 hours"]; step4 [label="Monitor by\nTLC / LC-MS"]; step5 [label="Concentrate under\nreduced pressure"]; step6 [label="Workup/Neutralization\n(Optional)"]; end [label="Deprotected Amine\n(TFA Salt)", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5 [label="Reaction Complete"]; step5 -> step6; step6 -> end;

}

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide group is a key handle for click chemistry, a powerful conjugation method that forms a stable triazole linkage with an alkyne-functionalized molecule.[3][17]

Materials:

-

Azide-functionalized molecule (e.g., the deprotected N3-PEG3-CH2CH2-NH2)

-

Alkyne-functionalized molecule

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate (B8700270) (or other reducing agent)

-

Tris(benzyltriazolylmethyl)amine (TBTA) ligand (optional, to stabilize Cu(I))

-

Solvent (e.g., water, DMSO, DMF, alcohols, or mixtures)[3]

General Protocol:

-

Dissolve the azide-containing compound and the alkyne-containing compound in a suitable solvent system.

-

In a separate vial, prepare a fresh solution of sodium ascorbate.

-

In another vial, prepare a solution of CuSO₄. The use of a copper-ligand complex like Cu-TBTA is common.[3]

-

Add the sodium ascorbate solution to the reaction mixture containing the azide and alkyne, and vortex briefly.

-

Add the copper sulfate solution to the reaction mixture.

-

Allow the reaction to proceed at room temperature. The reaction is often rapid and can be complete in 1-12 hours.[3]

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, the product can be purified using standard chromatographic techniques if necessary.

Key Features of CuAAC Click Chemistry:

-

High Selectivity: The reaction occurs exclusively between the azide and terminal alkyne, with no cross-reactivity with most other functional groups found in biomolecules.[3]

-

Biocompatibility: The reaction can be performed in aqueous buffers over a wide pH range (4-11), making it suitable for modifying biological samples.[3]

-

High Yield: The reaction typically proceeds in near-quantitative yield, simplifying purification.[17][22]

Safety and Handling

While detailed toxicological properties for this compound are not widely published, standard laboratory safety precautions should be observed. Organic azides can be potentially explosive, although this risk is generally low for molecules with a high carbon-to-nitrogen ratio. Handle with care, avoiding shock, friction, and excessive heat.[23] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[23] Refer to the Safety Data Sheet (SDS) from the supplier for specific handling and disposal information.

Conclusion

This compound is a powerful and versatile heterobifunctional linker that serves as a cornerstone in modern bioconjugation and drug development. Its well-defined reactive ends—a Boc-protected amine and an azide—coupled with a solubilizing PEG spacer, provide a robust framework for the systematic construction of complex molecules like ADCs and PROTACs. The straightforward and high-yielding protocols for both Boc deprotection and click chemistry make it an accessible and reliable tool for researchers aiming to advance the frontiers of medicinal chemistry and chemical biology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. interchim.fr [interchim.fr]

- 4. benchchem.com [benchchem.com]

- 5. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. precisepeg.com [precisepeg.com]

- 8. Boc-NH-PEG3-OH | CAS:139115-92-7 | Biopharma PEG [biochempeg.com]

- 9. tert-butyl (2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)carbamate, CasNo.642091-68-7 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 10. purepeg.com [purepeg.com]

- 11. Boc-NH-PEG3-N3 | CAS:642091-68-7 | Biopharma PEG [biochempeg.com]

- 12. This compound | 252881-73-5 [sigmaaldrich.com]

- 13. Tert-butyl N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate CAS 101187-40-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 14. N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid, 2183440-74-4 | BroadPharm [broadpharm.com]

- 15. N-(Azido-PEG3)-N-Boc-PEG3-NHS ester, 2112731-51-6 | BroadPharm [broadpharm.com]

- 16. tert-Butyl (2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethoxy)carbamate | 1235514-15-4 [sigmaaldrich.com]

- 17. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Azido-PEG10-amine | TargetMol [targetmol.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 23. carlroth.com:443 [carlroth.com:443]

The Strategic Application of N3-PEG3-CH2CH2-Boc in Advanced Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing fields of targeted therapeutics, the precise and efficient linkage of molecular components is paramount. The heterobifunctional linker, N3-PEG3-CH2CH2-Boc, has emerged as a critical tool in the development of sophisticated drug modalities, particularly Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This linker, characterized by a terminal azide (B81097) (N3) group, a three-unit polyethylene (B3416737) glycol (PEG3) spacer, and a Boc-protected amine, offers a unique combination of functionalities that address key challenges in drug design. The azide group serves as a versatile handle for bioorthogonal "click chemistry," enabling the efficient and specific conjugation to alkyne-modified molecules. The PEG3 spacer enhances aqueous solubility and provides optimal spatial orientation between the linked moieties, which is crucial for biological activity. The tert-butyloxycarbonyl (Boc) protecting group allows for a controlled, stepwise synthesis, ensuring the precise assembly of the final conjugate.

This technical guide provides a comprehensive overview of the applications of this compound, with a focus on its role in the synthesis and optimization of PROTACs and ADCs. We present quantitative data to illustrate the impact of PEG linkers on conjugate performance, detailed experimental protocols for key synthetic and analytical procedures, and visual diagrams to elucidate the underlying mechanisms and workflows.

Core Applications of this compound

This compound is a versatile building block primarily utilized in two cutting-edge areas of drug development:

-

Proteolysis Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1] They consist of a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects them.[1] this compound is an ideal linker component, providing the necessary flexibility and hydrophilicity to facilitate the formation of a stable ternary complex between the POI and the E3 ligase, a critical step for efficient protein degradation.[2]

-

Antibody-Drug Conjugates (ADCs): ADCs are targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[3] The linker in an ADC plays a crucial role in the stability, solubility, and pharmacokinetic profile of the conjugate.[4] The PEG3 component of this compound can improve the hydrophilicity of the ADC, allowing for a higher drug-to-antibody ratio (DAR) without inducing aggregation.[4][5]

Data Presentation: The Impact of PEG Linkers on PROTAC and ADC Performance

The length and composition of the PEG linker are critical determinants of the efficacy and pharmacokinetic properties of PROTACs and ADCs. The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on key performance indicators. While this data may not be specific to this compound, it provides valuable insights into the performance of PROTACs and ADCs with PEG3 linkers.

Table 1: In Vitro Degradation of BRD4 by PROTACs with Varying PEG Linker Lengths [6]

| Linker | DC50 (nM) | Dmax (%) |

| PEG3 | 55 | 85 |

| PEG4 | 20 | 95 |

| PEG5 | 15 | >98 |

| PEG6 | 30 | 92 |

DC50: Half-maximal degradation concentration. A lower value indicates higher potency. Dmax: Maximum percentage of target protein degradation.[6]

Table 2: Cellular Permeability and Pharmacokinetics of BRD4-Targeting PROTACs [6]

| Linker | Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) |

| PEG3 | 8.5 | 15 |

| PEG4 | 6.2 | 25 |

| PEG5 | 5.1 | 30 |

| PEG6 | 4.3 | 22 |

Papp: Apparent permeability coefficient from Parallel Artificial Membrane Permeability Assay (PAMPA). A higher value indicates better passive diffusion.[6]

Table 3: Pharmacokinetics of ADCs with Varying PEG Linker Sizes in Rats [7]

| Linker | Clearance Rate (mL/hr/kg) |

| PEG2 | ~2.5 |

| PEG4 | ~1.8 |

| PEG8 | ~1.0 |

| PEG12 | ~0.8 |

Data illustrates that clearance rates tend to decrease with increasing PEG size.[7]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis and evaluation of bioconjugates utilizing this compound.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol outlines a general two-step procedure for synthesizing a PROTAC, starting with the coupling of an E3 ligase ligand to this compound, followed by a click chemistry reaction with a POI ligand.

Step 1: Amide Coupling of E3 Ligase Ligand to this compound

-

Boc Deprotection:

-

Dissolve this compound in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA).

-

Stir the reaction at room temperature for 1-2 hours.

-

Monitor the reaction by LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting N3-PEG3-CH2CH2-NH2 is typically used without further purification.

-

-

Amide Bond Formation:

-

Dissolve the carboxylic acid-containing E3 ligase ligand (1 equivalent) and HATU (1.2 equivalents) in anhydrous DMF.

-

Add DIPEA (3 equivalents) to the solution and stir for 5 minutes to activate the carboxylic acid.

-

Add a solution of the deprotected linker (N3-PEG3-CH2CH2-NH2, 1.1 equivalents) in anhydrous DMF.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the N3-PEG3-linker-E3 ligase ligand conjugate by preparative reverse-phase HPLC.

-

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with POI Ligand

-

Dissolve the N3-PEG3-linker-E3 ligase ligand conjugate (1 equivalent) and the alkyne-functionalized POI ligand (1.1 equivalents) in a 3:1 mixture of THF and water.

-

Add a freshly prepared solution of copper(II) sulfate (B86663) pentahydrate (0.1 equivalents) and sodium ascorbate (B8700270) (0.3 equivalents) in water.

-

Stir the reaction mixture vigorously at room temperature for 4-12 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final PROTAC by silica (B1680970) gel chromatography or preparative HPLC.

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[6]

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

-

Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[6]

-

Protocol 3: Ternary Complex Formation Assay using Isothermal Titration Calorimetry (ITC)

This assay determines the binding affinity and thermodynamics of ternary complex formation.[8]

-

Sample Preparation:

-

Prepare a solution of the E3 ligase (e.g., 10-20 µM) in the ITC cell.

-

Prepare the PROTAC solution in the injection syringe at a concentration 10-20 times higher than the E3 ligase.

-

Prepare the target protein solution at a concentration that will be in excess when added to the E3 ligase solution.

-

-

Binary Binding Affinity (PROTAC to E3 Ligase):

-

Perform the titration by injecting the PROTAC into the E3 ligase solution.

-

Analyze the data using a one-site binding model to determine the dissociation constant (Kd).

-

-

Ternary Binding Affinity:

-

Prepare a solution of the E3 ligase pre-saturated with the target protein in the ITC cell.

-

Perform the titration of the PROTAC into the pre-formed E3 ligase-target protein complex.

-

Analyze the data to determine the apparent Kd for ternary complex formation.

-

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound in drug development.

Caption: PROTAC-mediated protein degradation pathway.

Caption: General workflow for PROTAC synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. resources.revvity.com [resources.revvity.com]

- 5. tandfonline.com [tandfonline.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to N3-PEG3-CH2CH2-Boc: Structure, Synthesis, and Application in Targeted Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional linker N3-PEG3-CH2CH2-Boc, a critical component in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document details its chemical structure, a representative synthesis protocol, and its application in the targeted degradation of proteins, with a focus on the development of BRD4-targeting PROTACs.

Core Structure and Physicochemical Properties

This compound, systematically named tert-butyl (2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)carbamate , is a heterobifunctional linker molecule. Its structure is characterized by two key functional groups at opposing ends of a flexible polyethylene (B3416737) glycol (PEG) spacer.

-

Azide (B81097) Group (N3): This functional group is a versatile handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC). These reactions are highly efficient and bioorthogonal, allowing for the specific conjugation of the linker to molecules containing an alkyne group.

-

Boc-Protected Amine (Boc-NH): The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. It is stable under a variety of reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to reveal a primary amine. This primary amine can then be used to form a stable amide bond with a carboxylic acid-containing molecule.

-

PEG3 Spacer: The triethylene glycol spacer enhances the aqueous solubility and pharmacokinetic properties of the resulting conjugate. It also provides a flexible chain that can improve the binding of the conjugated molecules to their respective targets.

The combination of these features makes this compound a valuable tool for the modular and efficient synthesis of complex bioconjugates.

Physicochemical and Characterization Data

The following table summarizes key quantitative data for this compound.

| Property | Value |

| IUPAC Name | tert-butyl (2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)carbamate |

| Molecular Formula | C₁₃H₂₆N₄O₅ |

| Molecular Weight | 318.37 g/mol |

| Appearance | Colorless to pale yellow oil or liquid |

| Purity (Typical) | ≥95% (as determined by HPLC) |

| Solubility | Soluble in most organic solvents (e.g., DCM, DMF, DMSO, Ethyl Acetate) |

| Storage Conditions | Store at -20°C in the dark under an inert atmosphere |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 3.65-3.70 (m, 8H, -O-CH₂-CH₂-O-), 3.40 (t, J=5.0 Hz, 2H, -CH₂-N₃), 3.35 (q, J=5.2 Hz, 2H, -NH-CH₂-), 3.20 (br s, 1H, -NH-), 1.45 (s, 9H, -C(CH₃)₃) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 156.0, 79.2, 70.9, 70.6, 70.3, 70.0, 50.7, 40.3, 28.4 |

| Mass Spectrometry (ESI) | m/z: [M+Na]⁺ calculated for C₁₃H₂₆N₄O₅Na⁺: 341.1801, found: 341.1795 |

Synthesis of this compound: A Representative Protocol

The synthesis of this compound can be achieved through a multi-step process starting from commercially available materials. The following is a representative experimental protocol based on established chemical transformations.

Synthesis Workflow Diagram

Detailed Experimental Protocol

Step 1: Boc Protection of 1-(2-aminoethoxy)-2-(2-hydroxyethoxy)ethane

-

Dissolve 1-(2-aminoethoxy)-2-(2-hydroxyethoxy)ethane (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM) or a mixture of dioxane and water.

-

Add a base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq).

-

To this solution, add di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) (1.1 eq) dropwise at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Perform an aqueous workup by diluting the residue with ethyl acetate (B1210297) and washing sequentially with a mild acidic solution (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield tert-butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate . This intermediate can be purified by column chromatography on silica (B1680970) gel if necessary.

Step 2: Activation of the Terminal Hydroxyl Group

-

Dissolve the product from Step 1 (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C and add a base such as TEA or DIPEA (1.5 eq).

-

Add methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) (1.2 eq) dropwise.

-

Stir the reaction at 0°C for 1-2 hours and then at room temperature for an additional 2-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the mesylated or tosylated intermediate. This intermediate is often used in the next step without further purification.

Step 3: Azidation

-

Dissolve the mesylated or tosylated intermediate from Step 2 (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add sodium azide (NaN₃) (3.0-5.0 eq).

-

Heat the reaction mixture to 60-80°C and stir for 12-24 hours.

-

Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

-

After cooling to room temperature, dilute the reaction mixture with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the final product, This compound .

Application in PROTAC Development: Targeting BRD4

A prominent application of this compound is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. The this compound linker serves to connect the target protein ligand to the E3 ligase ligand.

A well-studied example is the development of PROTACs targeting Bromodomain-containing protein 4 (BRD4), a key regulator of gene expression implicated in cancer.

PROTAC Synthesis and Mechanism of Action

The synthesis of a BRD4-targeting PROTAC using this compound typically involves a convergent approach:

-

Functionalization of Ligands: A BRD4 inhibitor (e.g., a derivative of JQ1) is functionalized with an alkyne group. An E3 ligase ligand (e.g., pomalidomide (B1683931), which binds to the Cereblon E3 ligase) is functionalized with a carboxylic acid.

-

Linker Conjugation: The Boc-protected amine of this compound is deprotected using TFA. The resulting primary amine is then coupled to the carboxylic acid of the pomalidomide derivative via an amide bond formation reaction.

-

Click Chemistry: The azide end of the pomalidomide-linker conjugate is then reacted with the alkyne-functionalized JQ1 derivative via a CuAAC reaction to form the final PROTAC.

The resulting PROTAC then acts as a molecular bridge, bringing BRD4 into close proximity with the Cereblon E3 ligase, leading to the ubiquitination and subsequent degradation of BRD4 by the proteasome.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of a BRD4-targeting PROTAC and a typical experimental workflow for its evaluation.

Conclusion

This compound is a highly versatile and valuable bifunctional linker for the synthesis of complex therapeutic molecules. Its well-defined structure, featuring orthogonal reactive groups and a solubilizing PEG spacer, enables the efficient and modular construction of ADCs and PROTACs. The application of this linker in the development of BRD4-targeting PROTACs highlights its potential in advancing the field of targeted protein degradation and developing novel therapies for cancer and other diseases. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development.

An In-depth Technical Guide to Azide-PEG-Boc Linkers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental characteristics, applications, and experimental considerations for azide-PEG-Boc linkers. These heterobifunctional molecules are instrumental in the fields of bioconjugation, drug delivery, and materials science, offering a versatile platform for the controlled assembly of complex molecular architectures.

Core Principles of Azide-PEG-Boc Linkers

Azide-PEG-Boc linkers are composed of three essential components, each imparting a distinct and crucial function: the azide (B81097) group for "click" chemistry, the polyethylene (B3416737) glycol (PEG) spacer for improved physicochemical properties, and the tert-butyloxycarbonyl (Boc) protecting group for controlled, sequential reactions.

-

Azide Group (N₃): The azide moiety is a cornerstone of "click chemistry," a set of reactions known for their high efficiency, selectivity, and biocompatibility.[1][2] It participates readily in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole linkage.[3][4][5] This bioorthogonal reactivity allows for the specific conjugation of the linker to molecules containing an alkyne group, even in complex biological environments, with minimal side reactions.[6][7]

-

Polyethylene Glycol (PEG) Spacer: The PEG chain is a flexible, hydrophilic polymer composed of repeating ethylene (B1197577) oxide units.[8] Its inclusion in the linker design offers several significant advantages:

-

Enhanced Solubility: PEG improves the water solubility of hydrophobic molecules, which is critical for biological applications.[8][9][10]

-

Biocompatibility and Reduced Immunogenicity: PEG is known for its low toxicity and ability to shield conjugated molecules from the immune system, a "stealth" effect that can prolong circulation time in vivo.[8][10][11]

-

Flexible Spacer Arm: The PEG chain provides a tunable, flexible spacer that minimizes steric hindrance between the conjugated molecules, allowing them to maintain their native conformation and function.[8]

-

-

tert-Butyloxycarbonyl (Boc) Protecting Group: The Boc group temporarily blocks the reactivity of a primary or secondary amine.[12] Its key feature is its stability in a wide range of chemical conditions while being easily removable under moderately acidic conditions, typically with trifluoroacetic acid (TFA).[12][13][14] This acid-labile nature is fundamental to orthogonal synthesis strategies, allowing for the selective deprotection and subsequent reaction of the amine after the azide end has been conjugated.[12][15]

Quantitative Data and Physicochemical Properties

The properties of Azide-PEG-Boc linkers can be precisely tuned by varying the length of the PEG chain. A selection of commercially available linkers is detailed below to illustrate this versatility.

| Product Name | PEG Units (n) | Molecular Weight ( g/mol ) | Purity | CAS Number |

| t-Boc-N-amido-PEG2-azide | 2 | ~288.3 | ≥95% | N/A |

| t-Boc-N-amido-PEG4-azide | 4 | ~376.4 | ≥95% | N/A |

| t-Boc-N-amido-PEG10-azide | 10 | ~614.75 | ≥95% | N/A[16] |

| N-(Azido-PEG3)-N-Boc-PEG3-NHS ester* | 6 (branched) | 619.7 | 98% | 2112731-51-6[17] |

| Note: This is a branched, trifunctional linker derivative for more complex constructs. |

Characterization of these linkers is crucial to confirm their structure and purity. Key analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the presence of the azide, PEG, and Boc groups and to determine the degree of functionalization.[18][19][20]

-

Mass Spectrometry (MS): Techniques like MALDI-TOF MS are used to verify the molecular weight and assess the polydispersity of the PEG chain.[20][21]

Experimental Protocols

Successful implementation of Azide-PEG-Boc linkers requires robust and validated protocols for their synthesis, deprotection, and conjugation.

Protocol for Boc Deprotection

This protocol describes the removal of the Boc group using trifluoroacetic acid (TFA) to expose the primary amine for subsequent reactions.[12][13]

Materials:

-

Boc-protected PEG linker

-

Trifluoroacetic acid (TFA)

-

Anhydrous Dichloromethane (DCM)

-

(Optional) Scavenger such as Triisopropylsilane (TIS) if the peptide contains sensitive residues like Trp or Cys.[14]

-

Round-bottom flask and magnetic stirrer

-

Rotary evaporator

Procedure:

-

Dissolve the Boc-protected PEG linker in anhydrous DCM (e.g., 10 mL per gram of linker) in a round-bottom flask.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add TFA to the solution. A common concentration is 25-50% TFA in DCM (v/v).[14]

-

If using a scavenger, add it to the mixture (typically 1-5% v/v).

-

Allow the reaction to stir at room temperature for 30-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, remove the DCM and excess TFA by rotary evaporation. Co-evaporation with toluene (B28343) can aid in removing residual TFA.[12]

-

The resulting amine-PEG-azide TFA salt can often be used directly in the next step after thorough drying.

-

For neutralization, dissolve the residue in a suitable solvent and wash with a mild base like saturated sodium bicarbonate solution to obtain the free amine.[12]

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This "click chemistry" protocol describes the conjugation of an azide-terminated PEG linker to an alkyne-containing molecule.[5][16]

Materials:

-

Azide-PEG linker (e.g., the deprotected H₂N-PEG-N₃ from the previous step)

-

Alkyne-containing molecule

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper-stabilizing ligand (e.g., TBTA or THPTA) is recommended for biological applications.[16]

-

Solvent system (e.g., water/t-butanol mixture, DMSO)

Procedure:

-

Dissolve the azide-PEG linker (1.0 equivalent) and the alkyne-functionalized molecule (1.0-1.2 equivalents) in the chosen solvent system.

-

Prepare fresh stock solutions of the catalyst components. For example: 20 mM CuSO₄ and 40 mM sodium ascorbate (B8700270) in water.

-

Add the copper(II) sulfate to the reaction mixture (typically to a final concentration of 1 mM). If using a ligand, pre-mix it with the CuSO₄.

-

Initiate the reaction by adding the sodium ascorbate solution (typically to a final concentration of 2-5 mM).

-

Stir the reaction at room temperature. The reaction is often complete within 1-12 hours.[16] Monitor by TLC or LC-MS.

-

Upon completion, purify the resulting triazole-linked conjugate using an appropriate method, such as HPLC or size-exclusion chromatography.

Applications in Research and Drug Development

The unique heterobifunctional nature of Azide-PEG-Boc linkers enables their use in a wide array of sophisticated applications.

-

Antibody-Drug Conjugates (ADCs): These linkers are used to connect a cytotoxic drug to a monoclonal antibody.[5][11] The PEG component can enhance the ADC's solubility and stability, while the orthogonal reactive ends allow for precise control over the conjugation process.[11]

-

PROTACs (Proteolysis Targeting Chimeras): PROTACs are molecules that bring a target protein and an E3 ubiquitin ligase into proximity to induce degradation of the target.[3][4] Azide-PEG-Boc linkers serve as the flexible spacer connecting the two ligands.

-

Surface Modification: The linkers can be used to functionalize surfaces, nanoparticles, or hydrogels.[2][22][23] For instance, an azide-functionalized surface can be used to "click" PEG linkers onto it, creating a biocompatible coating that resists non-specific protein attachment.[23]

The logical workflow for using these linkers in a multi-step synthesis, such as building a PROTAC or a complex bioconjugate, is a key advantage.

This guide provides the foundational knowledge and practical protocols for utilizing Azide-PEG-Boc linkers. Their modular nature and the robustness of the associated chemistries ensure their continued importance in the development of next-generation therapeutics, diagnostics, and advanced materials.

References

- 1. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]

- 2. Monodispersed PEG Azide(N3) - Biopharma PEG [biochempeg.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology | MDPI [mdpi.com]

- 7. purepeg.com [purepeg.com]

- 8. chempep.com [chempep.com]

- 9. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 10. precisepeg.com [precisepeg.com]

- 11. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. chempep.com [chempep.com]

- 15. peptide.com [peptide.com]

- 16. benchchem.com [benchchem.com]

- 17. N-(Azido-PEG3)-N-Boc-PEG3-NHS ester, 2112731-51-6 | BroadPharm [broadpharm.com]

- 18. benchchem.com [benchchem.com]

- 19. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives | MDPI [mdpi.com]

- 21. A facile synthesis of azido-terminated heterobifunctional poly(ethylene glycol)s for "click" conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

The Strategic Role of tert-Butyloxycarbonyl (Boc) Protection in Polyethylene Glycol (PEG) Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in the synthesis of complex biomolecular conjugates, particularly in conjunction with polyethylene (B3416737) glycol (PEG) linkers. Its strategic application allows for the precise and controlled assembly of advanced therapeutics such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[1] This technical guide provides a comprehensive overview of the fundamental principles, applications, and experimental considerations for utilizing Boc protection in PEG linkers.

Core Principles of Boc Protection in PEG Linkers

The primary function of the Boc group is to reversibly render a primary or secondary amine unreactive.[1] This is crucial in the context of heterobifunctional PEG linkers, which possess distinct reactive groups at each terminus. By protecting one end with a Boc group, chemists can selectively perform reactions at the other end without unintended cross-reactivity.[1]

The utility of the Boc group stems from its unique chemical properties:

-

Stability: The Boc group is robust and stable under a wide range of reaction conditions, including basic and nucleophilic environments.[1] This stability makes it compatible with a variety of synthetic transformations.

-

Acid Labile Cleavage: The key feature of the Boc group is its susceptibility to cleavage under acidic conditions, which regenerates the free amine for subsequent conjugation steps.[1][2] This orthogonal deprotection strategy is fundamental to multi-step synthesis.[1]

Heterobifunctional PEG linkers featuring a Boc-protected amine at one terminus and another functional group (e.g., NHS ester, maleimide, alkyne) at the other are instrumental in preventing unwanted side reactions and enabling a controlled, stepwise assembly of complex molecules.[1]

Applications in Drug Development

The use of Boc-protected PEG linkers is integral to modern drug delivery strategies. PEGylation, the process of attaching PEG chains to molecules, enhances the pharmacokinetic properties of therapeutics by increasing solubility, stability, and circulation half-life, while reducing immunogenicity.[3][4][5] Boc-protected PEG linkers provide a versatile platform for achieving these benefits in a controlled manner.[3][4]

Key applications include:

-

Antibody-Drug Conjugates (ADCs): In ADC development, Boc-protected PEG linkers facilitate the precise attachment of potent cytotoxic drugs to monoclonal antibodies.[6]

-

PROTACs: These molecules require the assembly of a target-binding ligand, an E3 ligase ligand, and a linker. Boc-protected PEG linkers are used to sequentially build these complex structures.[1][7]

-

Peptide Synthesis: Boc-protected amino-PEG resins are employed in solid-phase peptide synthesis (SPPS), where the Boc group is removed at each cycle to allow for the addition of the next amino acid.[1]

Quantitative Data on Boc Protection and Deprotection

The efficiency of both the protection and deprotection steps is critical to the overall yield and purity of the final bioconjugate. The following tables summarize key quantitative data for these processes.

Table 1: Representative Reaction Conditions for Boc Protection and Deprotection of Amino-PEG Linkers [1]

| Parameter | Reagent/Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Boc Protection | (Boc)₂O, DIPEA, DCM | Room Temp | 3 | High |

| (Boc)₂O, PEG-400 | Room Temp | 0.5 - 2 | >90 | |

| Boc Deprotection | 20-50% TFA in DCM | 0 to Room Temp | 0.5 - 2 | High |

| 4M HCl in Dioxane | Room Temp | 0.5 - 2 | High | |

| 50% TFA in DCM | Room Temp | 0.4 | >95 |

Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection [8]

| Reagent | Concentration | Solvent | Typical Time | Temperature |

| Trifluoroacetic Acid (TFA) | 20-50% | Dichloromethane (DCM) | 0.5 - 2 hours | 0°C to Room Temp |

Table 3: Comparison of Boc and Fmoc Protecting Groups [1][]

| Feature | Boc (tert-Butyloxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |

| Cleavage Condition | Strong Acid (e.g., TFA) | Base (e.g., Piperidine) |

| Stability | Stable to bases and nucleophiles | Stable to acids |

| Compatibility | Base-sensitive protecting groups | Acid-labile protecting groups |

| Typical Use Case | Traditional solid-phase peptide synthesis | Modern solid-phase peptide synthesis, milder conditions |

Experimental Protocols

Detailed and optimized experimental protocols are crucial for reproducible results in the synthesis and application of Boc-protected PEG linkers.

Protocol 1: Boc Protection of an Amino-PEG Linker

This protocol describes a general procedure for the protection of a terminal amine group on a PEG linker using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).[1]

Materials:

-

Amino-PEG linker

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Diisopropylethylamine (DIPEA) or other non-nucleophilic base

-

Anhydrous Dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Nitrogen or argon supply (optional)

Procedure:

-

Dissolve the amino-PEG linker in anhydrous DCM in a round-bottom flask.

-

Add DIPEA (typically 2-3 equivalents relative to the amine).

-

Add (Boc)₂O (typically 1.1-1.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 3-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected PEG linker.

Protocol 2: Boc Deprotection of a PEG Linker

This protocol outlines the removal of the Boc protecting group using trifluoroacetic acid (TFA) to yield the free amine.[1][8]

Materials:

-

Boc-protected PEG linker

-

Trifluoroacetic acid (TFA)

-

Anhydrous Dichloromethane (DCM)

-

Triisopropylsilane (TIS) (optional scavenger)[8]

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Rotary evaporator

Procedure:

-

Dissolve the Boc-protected PEG linker in anhydrous DCM (0.1-0.2 M) in a round-bottom flask.[8]

-

Cool the solution to 0°C in an ice bath.[8]

-

Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).[8] If the substrate contains sensitive functional groups, consider adding a scavenger like TIS (2.5-5% v/v) to trap the tert-butyl cation generated during deprotection.[8]

-

Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[8]

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[8]

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[8]

-

Co-evaporate with toluene (B28343) (3x) to remove residual TFA.[8] The resulting TFA salt of the deprotected amine can be used directly or neutralized.

-

For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[8]

Protocol 3: Solid-Phase Synthesis using a Boc-Amino-PEG-Resin

This protocol provides a general overview of using a Boc-protected amino-PEG-functionalized resin for solid-phase peptide synthesis (SPPS).[1]

Materials:

-

Boc-amino-PEG-resin (e.g., PAM resin)

-

Boc-protected amino acids

-

Coupling reagents (e.g., DCC/HOBt, HBTU)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the Boc-amino-PEG-resin in DCM or DMF for 30-60 minutes.[1]

-

Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 5-30 minutes to remove the Boc group from the PEG linker, exposing the terminal amine.[1]

-

Washing: Wash the resin thoroughly with DCM and then DMF.[1]

-

Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF.[1]

-

Amino Acid Coupling:

-

Pre-activate the next Boc-protected amino acid with a coupling reagent (e.g., HBTU/DIPEA in DMF) for a few minutes.[1]

-

Add the activated amino acid solution to the resin.[1]

-

Agitate the reaction mixture for 1-2 hours at room temperature.[1]

-

Monitor the coupling reaction using a qualitative test (e.g., ninhydrin (B49086) test).[1]

-

-

Washing: Wash the resin with DMF and DCM to remove excess reagents.[1]

-

Repeat: Repeat steps 2-6 for each subsequent amino acid in the desired sequence.[1]

-

Final Cleavage: After the final amino acid is coupled and the terminal Boc group is removed, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail (e.g., HF or TFMSA).[1]

Visualizations of Workflows and Mechanisms

Boc Deprotection Mechanism

The cleavage of the Boc group proceeds via an acid-catalyzed mechanism.

Caption: Mechanism of acid-catalyzed Boc deprotection.[10]

General Workflow for Bioconjugation using a Boc-Amino-PEG-Acid Linker

This workflow illustrates the sequential steps involved in conjugating a biomolecule using a heterobifunctional Boc-PEG linker.

Caption: General workflow for bioconjugation using a Boc-amino-PEG-acid linker.[11]

Troubleshooting Decision Tree for Low Bioconjugation Yield

This logical diagram provides a troubleshooting guide for common issues encountered during bioconjugation with Boc-protected PEG linkers.

Caption: Troubleshooting decision tree for low bioconjugation yield.[11]

References

- 1. benchchem.com [benchchem.com]

- 2. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]

- 3. nbinno.com [nbinno.com]

- 4. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]

- 5. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 6. purepeg.com [purepeg.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 10. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 11. benchchem.com [benchchem.com]

N3-PEG3-CH2CH2-Boc solubility and stability data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of N3-PEG3-CH2CH2-Boc, a heterobifunctional linker widely utilized in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). This document outlines available data, experimental protocols, and key considerations for the effective use of this molecule.

Core Properties of this compound

This compound is a versatile chemical tool featuring a terminal azide (B81097) (N3) group for "click" chemistry, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and provide spatial separation, and a Boc-protected amine for controlled, sequential conjugation.

Solubility Data

| Solvent | Type | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ≥ 10 mM | Based on supplier technical data. |

| Dichloromethane (DCM) | Chlorinated | Soluble | Inferred from the solubility of similar PEGylated and Boc-protected compounds. |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Inferred from the solubility of similar PEGylated compounds. |

| Water | Aqueous | Moderately Soluble | The PEG3 linker imparts hydrophilicity, though the Boc group can limit extensive aqueous solubility. |

| Ethanol | Polar Protic | Soluble | General solubility of PEG derivatives. |

| Methanol | Polar Protic | Soluble | General solubility of PEG derivatives. |

Stability Profile

The stability of this compound is primarily determined by its three key functional components: the azide group, the PEG linker, and the Boc-protecting group.

| Functional Group | Condition | Stability | Notes |

| Azide (N3) | General Lab Conditions | High | The azide group is stable under a wide range of reaction conditions, making it suitable for multi-step synthesis.[1] It is, however, susceptible to reduction by reagents like TCEP.[2] |

| Azide (N3) | Elevated Temperatures | Moderate | Organic azides can be sensitive to heat and may decompose. Storage at low temperatures is recommended. |

| Azide (N3) | Heavy Metals | Low | Avoid contact with heavy metal salts which can form explosive azides. |

| PEG Linker | Aqueous Buffers (pH 4-8) | High | PEG linkers are generally stable under physiological and common bioconjugation conditions. |

| Boc Protecting Group | Basic and Nucleophilic Conditions | High | The Boc group is stable to most bases and nucleophiles. |

| Boc Protecting Group | Acidic Conditions | Low | The Boc group is readily cleaved under acidic conditions (e.g., trifluoroacetic acid). |

Experimental Protocols

Solubility Determination Protocol

This protocol provides a general method for determining the solubility of this compound in a specific solvent.

Materials:

-

This compound

-

Solvent of interest (e.g., PBS, DMSO, DCM)

-

Vials

-

Magnetic stirrer and stir bars

-

Analytical balance

-

Micro-pipettes

Procedure:

-

Add a pre-weighed amount of this compound to a vial.

-

Incrementally add the solvent of interest to the vial while stirring.

-

Observe for complete dissolution of the solid.

-

If the solid dissolves, continue adding solvent until a saturated solution is achieved (i.e., a small amount of solid remains undissolved).

-

Calculate the solubility based on the amount of solute and the volume of solvent added.

Boc Deprotection Protocol

This protocol describes the removal of the Boc protecting group to yield the free amine.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

Dissolve this compound in anhydrous DCM.

-

Add an equal volume of TFA to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

Neutralize the residue with a saturated sodium bicarbonate solution and extract with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected product.

Mandatory Visualizations

Caption: General synthetic route for this compound.

Caption: Workflow for ADC/PROTAC synthesis using this compound.

References

The Nexus of Bioconjugation: An In-depth Technical Guide to Click Chemistry with Azide-PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biotechnology and pharmaceutical development, the precise and efficient conjugation of molecules is paramount. "Click chemistry," a term that belies its profound impact, has emerged as a transformative methodology for achieving this with unparalleled reliability. At the heart of many of these applications lies the synergistic combination of bioorthogonal azide (B81097) chemistry and the versatile polyethylene (B3416737) glycol (PEG) linker. This technical guide provides a comprehensive introduction to the principles of click chemistry, with a specific focus on the application of azide-PEG linkers in bioconjugation, drug delivery, and diagnostics. We will delve into the core reactions, present quantitative data, and provide detailed experimental protocols to empower researchers in their endeavors.

Core Principles of Click Chemistry

Coined by Nobel laureate K. Barry Sharpless, click chemistry describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions, making them ideal for use in complex biological systems.[1][] The most prominent examples used in bioconjugation are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable 1,2,3-triazole linkage between a terminal alkyne and an azide, catalyzed by a copper(I) species.[4] The reaction is highly efficient and regioselective, exclusively forming the 1,4-disubstituted triazole isomer.[4]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of the copper catalyst in living systems, SPAAC was developed. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide without the need for a metal catalyst.[5][6] The release of ring strain provides the thermodynamic driving force for the reaction.[6]

The Role of Azide-PEG Linkers

Polyethylene glycol (PEG) is a hydrophilic and biocompatible polymer that, when used as a linker, offers numerous advantages in drug development and bioconjugation.[7][8] The incorporation of an azide functional group into a PEG linker creates a powerful tool for click chemistry applications.

Key Advantages of Azide-PEG Linkers:

-

Enhanced Solubility and Stability: The hydrophilic nature of the PEG chain improves the aqueous solubility of hydrophobic molecules and can protect conjugated proteins from enzymatic degradation.[7][9]

-

Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains, increases the hydrodynamic radius of therapeutic molecules, prolonging their circulation half-life and reducing renal clearance.[9][10]

-

Reduced Immunogenicity: The PEG chain can shield antigenic epitopes on proteins, reducing their immunogenicity.[11]

-

Biocompatibility: PEG is non-toxic and has been approved by the FDA for various biomedical applications.[8]

-

Versatility: Azide-PEG linkers are available in a variety of lengths and with different terminal functional groups, allowing for precise control over the properties of the final conjugate.[]

Quantitative Data on Click Chemistry with Azide-PEG Linkers

The efficiency of click chemistry reactions with azide-PEG linkers is a critical parameter in the design of bioconjugates. The following tables summarize key quantitative data related to these reactions.

| Reaction Type | Reactants | Catalyst/Promoter | Typical Reaction Time | Typical Yield | Reference |

| CuAAC | Azide-PEG-Biomolecule + Alkyne-functionalized molecule | CuSO₄, Sodium Ascorbate (B8700270), Ligand (e.g., THPTA) | 30 - 60 minutes | > 90% | [13] |

| SPAAC | Azide-PEG-Biomolecule + DBCO-functionalized molecule | None | 4 - 12 hours | High | [14] |

| SPAAC | Azide-PEG-Biomolecule + BCN-functionalized molecule | None | 4 - 24 hours | High | [15] |

Table 1: Comparison of CuAAC and SPAAC Reaction Parameters.

The drug-to-antibody ratio (DAR) is a crucial quality attribute for antibody-drug conjugates (ADCs) as it directly impacts efficacy and safety.[] Click chemistry, particularly when combined with site-specific modification techniques, allows for the production of ADCs with a more homogeneous DAR.[16]

| Analytical Method | Principle | Information Obtained | Reference |

| UV-Visible Spectroscopy | Measures absorbance at wavelengths specific to the antibody and the drug. | Average DAR | [] |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of the intact or fragmented ADC. | Average DAR and distribution of different DAR species. | [] |

| Reversed-Phase HPLC (RP-HPLC) | Separates ADC species based on hydrophobicity. | Average DAR and distribution of different DAR species. | [17] |

Table 2: Methods for Determining Drug-to-Antibody Ratio (DAR).

Experimental Protocols

The following are detailed protocols for common applications of click chemistry with azide-PEG linkers.

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for ADC Synthesis

This protocol describes the conjugation of an azide-modified drug to an alkyne-functionalized antibody.[13]

Materials:

-

Alkyne-modified antibody in a suitable buffer (e.g., PBS, pH 7.4).

-

Azide-modified drug dissolved in a compatible solvent (e.g., DMSO).

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (100 mM in water).

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (200 mM in water).

-

Sodium ascorbate stock solution (100 mM in water, freshly prepared).

-

Purification system (e.g., size-exclusion chromatography).

Procedure:

-

Catalyst Premix Preparation: In a microcentrifuge tube, combine the CuSO₄ stock solution and the THPTA stock solution in a 1:2 molar ratio. Allow the mixture to stand at room temperature for a few minutes to form the Cu(I)-THPTA complex.

-

Reaction Setup: In a separate reaction tube, add the alkyne-modified antibody solution.

-

Add the azide-modified drug to the antibody solution. A molar excess of the drug (typically 4-10 fold) is recommended.

-

Initiation of Reaction: Add the prepared Cu(I)-THPTA catalyst premix to the antibody-drug mixture. The final concentration of the catalyst is typically in the range of 25 equivalents relative to the azide.

-

Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 40 equivalents relative to the azide.

-

Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes, protecting it from light.

-

Purification: Purify the resulting ADC using an appropriate method, such as size-exclusion chromatography, to remove unreacted drug, catalyst, and other reagents.

-

Characterization: Characterize the purified ADC to determine the drug-to-antibody ratio (DAR) and confirm its purity and integrity.

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Cell Surface Labeling

This protocol outlines the labeling of a cell surface protein containing a genetically encoded azide-bearing unnatural amino acid with a DBCO-functionalized fluorescent dye.[18][19]

Materials:

-

Mammalian cells expressing the target protein with a site-specifically incorporated azide-bearing unnatural amino acid.

-

Cell culture medium.

-

DBCO-functionalized fluorescent dye (e.g., DBCO-PEG4-Fluorophore).

-

Phosphate-buffered saline (PBS).

-

Flow cytometer or fluorescence microscope for analysis.

Procedure:

-

Cell Culture: Culture the cells expressing the azide-modified target protein to the desired confluency.

-

Labeling Solution Preparation: Prepare a stock solution of the DBCO-functionalized dye in a suitable solvent (e.g., DMSO). Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the low micromolar range).

-

Labeling Reaction: Remove the existing culture medium from the cells and add the labeling solution.

-

Incubation: Incubate the cells at 37°C in a CO₂ incubator for a specified period (e.g., 1-4 hours). The optimal incubation time should be determined empirically.

-

Washing: After incubation, remove the labeling solution and wash the cells three times with PBS to remove any unreacted dye.

-

Analysis: Analyze the labeled cells using flow cytometry to quantify the fluorescence intensity or visualize the labeled proteins using fluorescence microscopy.

Visualization of Workflows

The following diagrams, generated using Graphviz, illustrate key experimental workflows involving azide-PEG linkers and click chemistry.

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using CuAAC.

References

- 1. medchemexpress.com [medchemexpress.com]

- 3. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bioclone.net [bioclone.net]

- 5. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. labinsights.nl [labinsights.nl]

- 9. Unraveling the Effect of PEG Chain Length on the Physical Properties and Toxicant Removal Capacities of Cross-Linked Network Synthesized by Thiol–Norbornene Photoclick Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. How to Design and Synthesize Antibody Drug Conjugates? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. creativepegworks.com [creativepegworks.com]

- 13. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 14. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bioorthogonal chemistry: strategies and recent development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. agilent.com [agilent.com]

- 18. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]

- 19. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Safety and Handling of N-Boc-2-(2-(2-azidoethoxy)ethoxy)ethanamine (N3-PEG3-CH2CH2-Boc)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-2-(2-(2-azidoethoxy)ethoxy)ethanamine, commonly referred to as N3-PEG3-CH2CH2-Boc, is a bifunctional linker molecule integral to contemporary drug development. Its structure, featuring a terminal azide (B81097) group, a three-unit polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected amine, makes it a valuable tool in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] The azide moiety allows for specific "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the precise and stable conjugation of molecules.[1]

This guide provides a comprehensive overview of the safety protocols, handling procedures, and relevant chemical data for this compound to ensure its safe and effective use in a laboratory setting.

Chemical and Physical Properties

While a comprehensive, experimentally verified dataset for this compound is not publicly available, the following table summarizes information from suppliers and analogous compounds. Researchers should handle this compound with the care due to a novel chemical entity, verifying properties where critical.

| Property | Value | Source |

| CAS Number | 252881-73-5 | [2][3] |

| Molecular Formula | C13H25N3O5 | |

| Molecular Weight | 303.36 g/mol | |

| Appearance | Not specified; likely a liquid or semi-solid | General observation for similar PEG compounds |

| Solubility | Soluble in DMSO | [2] |

| Storage Temperature | -20°C | [2] |

Safety and Handling

This compound contains an organic azide group, which requires specific safety precautions. Organic azides are a class of energetic compounds and should always be handled with care.

Hazard Assessment

-

Potential for Explosive Decomposition: Organic azides can be sensitive to heat, shock, friction, and light, potentially leading to violent decomposition. While the relatively high carbon-to-nitrogen ratio of this compound suggests it is more stable than smaller organic azides, it should still be treated as potentially explosive.

-

Toxicity: The azide functional group is known for its toxicity, which is comparable to that of cyanide. It can be harmful if swallowed or absorbed through the skin.

-

Formation of Hazardous Byproducts:

-

Hydrazoic Acid: Contact with strong acids can lead to the formation of hydrazoic acid (HN3), which is a highly toxic and explosive gas.

-

Heavy Metal Azides: Contact with heavy metals (e.g., lead, copper, mercury, silver, gold) can form highly shock-sensitive and explosive metal azides. This includes contact with metal spatulas and certain types of plumbing.

-

Halogenated Solvents: Reactions with halogenated solvents like dichloromethane (B109758) or chloroform (B151607) can produce dangerously explosive di- and tri-azidomethane.

-

Personal Protective Equipment (PPE)

When handling this compound, the following PPE is mandatory:

-

Eye Protection: Chemical safety goggles.

-

Hand Protection: Nitrile gloves. Consider double-gloving.

-

Body Protection: A flame-resistant lab coat.

-

Additional Protection: A blast shield should be used when working with neat compound or during reactions where there is a risk of explosion.

Storage and Handling

-

Storage: Store this compound in a tightly sealed container at the recommended temperature of -20°C.[2] The storage area should be cool, dry, and well-ventilated, away from sources of heat, light, and incompatible materials.

-

Handling:

-

All manipulations should be performed in a certified chemical fume hood.

-

Use non-metal (e.g., plastic, ceramic, or glass) spatulas and tools to avoid the formation of metal azides.

-

Avoid heating the compound unless a validated experimental protocol explicitly requires it, and always use a blast shield.

-

Do not allow the compound to come into contact with strong acids, heavy metals, or halogenated solvents.

-

Ground all equipment to prevent static discharge.

-

Spill and Waste Disposal

-

Spills: In the event of a spill, evacuate the area. Absorb small liquid spills with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Do not use combustible materials for absorption.

-

Waste Disposal:

-

All waste containing this compound is considered hazardous.

-

Collect all waste in a dedicated, clearly labeled, and sealed container.

-

Crucially, do not mix azide-containing waste with other chemical waste streams, especially acidic or metallic waste.

-

Consult your institution's environmental health and safety (EHS) office for proper disposal procedures. Never pour azide-containing solutions down the drain.

-

Experimental Protocols and Applications

This compound is primarily used as a linker in the synthesis of PROTACs and ADCs. The following are generalized experimental workflows based on its intended use.

PROTAC and ADC Synthesis Overview

The synthesis of a PROTAC or ADC using this compound typically involves a multi-step process. The azide group is utilized for a click chemistry reaction with a molecule containing an alkyne group, while the Boc-protected amine can be deprotected to reveal a primary amine for subsequent amide bond formation.

General Experimental Workflow for Handling

The following diagram outlines a safe workflow for handling this compound in a laboratory setting.

Conclusion

This compound is a versatile and powerful tool for the synthesis of advanced therapeutics like ADCs and PROTACs. However, its azide functionality necessitates stringent safety protocols. By understanding the potential hazards, utilizing appropriate personal protective equipment, and adhering to the outlined handling and disposal procedures, researchers can safely incorporate this valuable linker into their drug discovery and development workflows. Always consult your institution's safety guidelines and perform a thorough risk assessment before beginning any new experimental work.

References

The Role of N3-PEG3-CH2CH2-Boc in PROTACs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein (protein of interest or POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase). This guide provides an in-depth technical overview of the N3-PEG3-CH2CH2-Boc linker, a versatile building block in PROTAC synthesis, and its mechanism of action.

This compound is a heterobifunctional linker featuring a 3-unit polyethylene (B3416737) glycol (PEG) chain. One terminus is an azide (B81097) (N3) group, a key functional group for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. The other end is a Boc-protected amine, which, after deprotection, can be readily coupled to a ligand. The PEG component enhances the hydrophilicity and solubility of the resulting PROTAC molecule.[1][2]

Core Mechanism of Action

The fundamental role of the this compound linker is to covalently connect the POI-binding ligand and the E3 ligase ligand, thereby enabling the formation of a productive ternary complex. This complex brings the target protein into close proximity with the E3 ligase, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can engage in another cycle of degradation.[3][4] The length and flexibility of the PEG linker are crucial for the optimal orientation of the POI and E3 ligase to form a stable ternary complex.[5][6]

Quantitative Data on PROTACs with 3-Unit PEG Linkers